molecular formula C6H13NO2 B13516605 6-Methoxy-1,4-oxazepane

6-Methoxy-1,4-oxazepane

Cat. No.: B13516605
M. Wt: 131.17 g/mol
InChI Key: NTBTVSBZQJWNCJ-UHFFFAOYSA-N
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Description

6-Methoxy-1,4-oxazepane is a heterocyclic compound that features a seven-membered ring containing both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-1,4-oxazepane typically involves the cyclization of amino alcohols. One common method is the reaction of 1,2-amino alcohols with α-haloacid chlorides, followed by cyclization and reduction . This method is efficient and can produce various substituted morpholines, including this compound, in good yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves the use of readily available starting materials and standard organic synthesis techniques. The process may include steps such as coupling, cyclization, and reduction under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1,4-oxazepane can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxazepane derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the oxazepane ring.

    Substitution: Substitution reactions can introduce different substituents onto the oxazepane ring, altering its chemical properties.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazepane N-oxides, while substitution reactions can produce a variety of substituted oxazepanes with different functional groups.

Scientific Research Applications

6-Methoxy-1,4-oxazepane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Methoxy-1,4-oxazepane involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the functional groups attached to the oxazepane ring and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A six-membered ring containing oxygen and nitrogen, commonly used in pharmaceuticals and agrochemicals.

    1,4-Diazepane: A seven-membered ring with two nitrogen atoms, used in the synthesis of various bioactive compounds.

    1,4-Oxazepane: The parent compound of 6-Methoxy-1,4-oxazepane, lacking the methoxy group.

Uniqueness

This compound is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and binding affinity to certain molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

6-methoxy-1,4-oxazepane

InChI

InChI=1S/C6H13NO2/c1-8-6-4-7-2-3-9-5-6/h6-7H,2-5H2,1H3

InChI Key

NTBTVSBZQJWNCJ-UHFFFAOYSA-N

Canonical SMILES

COC1CNCCOC1

Origin of Product

United States

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